3-Quinoxalinethiol, 2-amino-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinoxalinethiol, 2-amino-N-methyl- is a nitrogen-containing heterocyclic compound. . The compound’s structure consists of a quinoxaline ring with a thiol group at the third position, an amino group at the second position, and a methyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinoxalinethiol, 2-amino-N-methyl- can be achieved through various methods. . The reaction conditions typically involve refluxing in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Microwave-assisted synthesis and phase-transfer catalysis are some of the techniques employed to enhance yield and reduce reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinoxalinethiol, 2-amino-N-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, reduced quinoxaline derivatives, and substituted quinoxaline compounds .
Wissenschaftliche Forschungsanwendungen
3-Quinoxalinethiol, 2-amino-N-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 3-Quinoxalinethiol, 2-amino-N-methyl- involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. It can also intercalate into DNA, disrupting its function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include quinoxaline derivatives such as:
Quinoxaline: The parent compound with a basic quinoxaline structure.
Quinazoline: A similar nitrogen-containing heterocyclic compound.
Cinnoline: Another isomeric form with a different arrangement of nitrogen atoms.
Uniqueness
3-Quinoxalinethiol, 2-amino-N-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiol group enhances its ability to form disulfides, while the amino group allows for various substitution reactions, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
54253-31-5 |
---|---|
Molekularformel |
C9H9N3S |
Molekulargewicht |
191.26 g/mol |
IUPAC-Name |
3-(methylamino)-1H-quinoxaline-2-thione |
InChI |
InChI=1S/C9H9N3S/c1-10-8-9(13)12-7-5-3-2-4-6(7)11-8/h2-5H,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
YAWXXIUFHZKRIW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC2=CC=CC=C2NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.